molecular formula C14H21FN4O2 B2585687 N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide CAS No. 2380078-32-8

N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide

カタログ番号 B2585687
CAS番号: 2380078-32-8
分子量: 296.346
InChIキー: PETGQYDSIKGMSA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in cell growth and division.

作用機序

N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide works by inhibiting the activity of specific enzymes known as kinases. These enzymes are involved in signaling pathways that regulate cell growth and division, and their dysregulation can lead to the development and progression of cancer. By blocking the activity of these kinases, N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide can prevent cancer cells from proliferating and induce cell death.
Biochemical and Physiological Effects:
N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to have potent antitumor activity in preclinical studies, both as a single agent and in combination with other anticancer agents. It has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. In addition, N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to cross the blood-brain barrier, which may make it a promising candidate for the treatment of brain tumors.

実験室実験の利点と制限

One advantage of N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide is its potent antitumor activity, which has been demonstrated in preclinical studies. Another advantage is its ability to cross the blood-brain barrier, which may make it a promising candidate for the treatment of brain tumors. However, one limitation of N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide is its potential for off-target effects, which may limit its therapeutic index and increase the risk of toxicity.

将来の方向性

There are several potential future directions for research on N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide. One area of interest is its potential use in combination with other anticancer agents, such as immune checkpoint inhibitors, to enhance its antitumor activity. Another area of interest is its potential use in the treatment of specific types of cancer, such as lymphoma or leukemia, where it may have unique therapeutic benefits. Finally, future research may focus on identifying biomarkers that can predict response to N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide, which may help to personalize treatment for individual patients.

合成法

The synthesis of N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide involves several steps, starting with the reaction of tert-butylamine with 4-bromo-1,2,3,6-tetrahydropiperidine to form N-tert-butyl-4-bromo-1,2,3,6-tetrahydropiperidine. This intermediate is then reacted with 5-fluoropyrimidine-2-ol in the presence of a base to form N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine. Finally, this compound is reacted with 1-chlorocarbonylpiperidine to form the desired product, N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide.

科学的研究の応用

N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide has been studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and survival, including BTK, FLT3, and JAK3. In preclinical studies, N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide has demonstrated potent antitumor activity and has shown synergistic effects when used in combination with other anticancer agents.

特性

IUPAC Name

N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN4O2/c1-14(2,3)18-13(20)19-6-4-11(5-7-19)21-12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETGQYDSIKGMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。